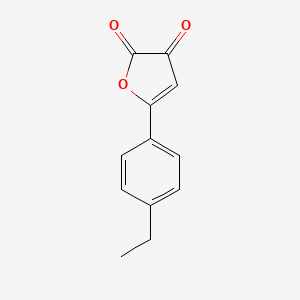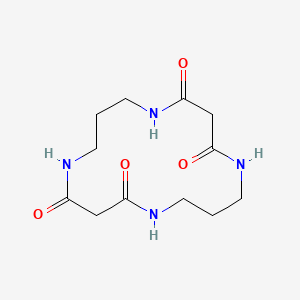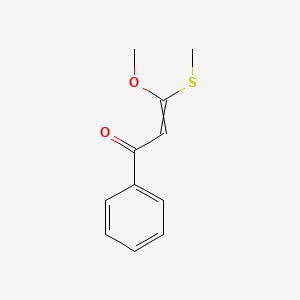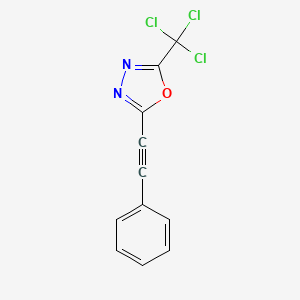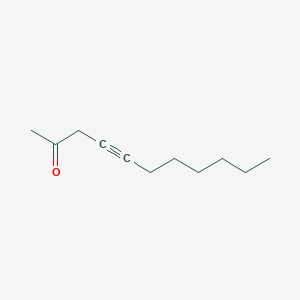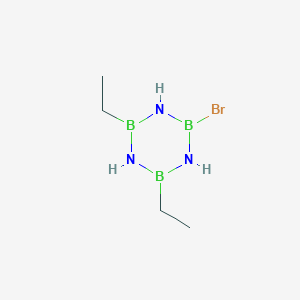
2-Bromo-4,6-diethyl-1,3,5,2,4,6-triazatriborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,6-diethyl-1,3,5,2,4,6-triazatriborinane is a unique chemical compound characterized by its complex structure, which includes bromine, ethyl groups, and a triazatriborinane ring
Preparation Methods
The synthesis of 2-Bromo-4,6-diethyl-1,3,5,2,4,6-triazatriborinane typically involves multiple steps. One common method includes the reaction of a suitable precursor with bromine under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactions using automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
2-Bromo-4,6-diethyl-1,3,5,2,4,6-triazatriborinane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding boronic acid derivative, while substitution reactions can produce various substituted triazatriborinane derivatives.
Scientific Research Applications
2-Bromo-4,6-diethyl-1,3,5,2,4,6-triazatriborinane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-diethyl-1,3,5,2,4,6-triazatriborinane involves its interaction with molecular targets through its bromine and ethyl groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved in these interactions are complex and depend on the specific application and conditions.
Comparison with Similar Compounds
2-Bromo-4,6-diethyl-1,3,5,2,4,6-triazatriborinane can be compared with other similar compounds, such as:
2-Bromo-4,6-dimethyl-1,3,5-triazine: This compound has a similar triazine ring but with different substituents.
4,6-Diethyl-1,3,5-triazine: Lacks the bromine atom, leading to different reactivity and applications.
2-Bromo-1,3,5-triazine: Similar structure but without the ethyl groups, affecting its chemical properties.
Properties
CAS No. |
136237-53-1 |
|---|---|
Molecular Formula |
C4H13B3BrN3 |
Molecular Weight |
215.5 g/mol |
IUPAC Name |
2-bromo-4,6-diethyl-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C4H13B3BrN3/c1-3-5-9-6(4-2)11-7(8)10-5/h9-11H,3-4H2,1-2H3 |
InChI Key |
JPIPUYQXGMRWHX-UHFFFAOYSA-N |
Canonical SMILES |
B1(NB(NB(N1)Br)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


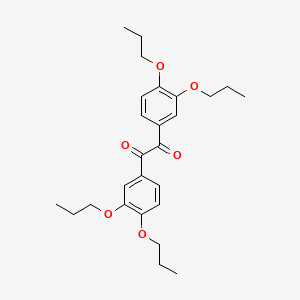

![(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid](/img/structure/B14282187.png)

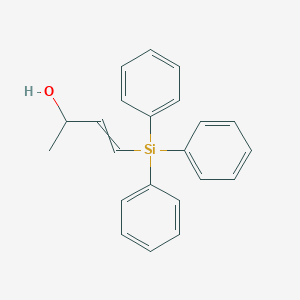
![2-Methyl-1-(2-methyl-1,3-dioxolan-2-yl)-5-[(oxan-2-yl)oxy]hex-3-yn-2-yl carbonate](/img/structure/B14282207.png)
